N-cyclopentyl-2H-chromene-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-cyclopentyl-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C15H17NO2/c17-15(16-13-6-2-3-7-13)12-9-11-5-1-4-8-14(11)18-10-12/h1,4-5,8-9,13H,2-3,6-7,10H2,(H,16,17) |
InChI Key |
NPJCPLWKVXYUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Biological Activity Profiles and Molecular Mechanisms of Chromene 3 Carboxamide Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
Monoamine oxidases (MAOs) are critical enzymes responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. mdpi.compatsnap.com The two isoforms, MAO-A and MAO-B, differ in their substrate preferences and inhibitor specificities, making them important targets for treating neurological and psychiatric conditions. mdpi.commdpi.com Chromene-3-carboxamide derivatives have emerged as a promising class of MAO inhibitors. mdpi.com
Research has demonstrated that modifications to the chromene-3-carboxamide structure can lead to potent and selective inhibition of MAO isoforms. A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against both human MAO-A and MAO-B (hMAO-A and hMAO-B). nih.gov Notably, certain compounds displayed significant selectivity for the hMAO-B isoform. For instance, compound 4d showed the highest activity against hMAO-B with a half-maximal inhibitory concentration (IC50) of 0.93 µM, exhibiting a 64.5-fold greater selectivity for MAO-B over MAO-A. nih.gov Another study highlighted that 3-carboxamido-7-substituted coumarins show potential for selective MAO-B inhibition. mdpi.com The compound N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide was identified as a particularly potent and selective hMAO-B inhibitor, with an IC50 value of 0.0014 µM. mdpi.com
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| Compound 4d | hMAO-B | 0.93 µM | 64.5 |
| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | hMAO-B | 0.0014 µM | Not Reported |
Molecular docking studies have provided valuable insights into the binding interactions between chromene-3-carboxamide derivatives and the active site of hMAO-B. For the active compound 4d , docking simulations revealed key interactions within the enzyme's binding pocket. nih.gov A hydrogen bond was identified between the compound and the conserved amino acid residue Cys172. nih.gov Additionally, a Pi-Pi stacking interaction was observed between the benzene (B151609) ring of the inhibitor and the residue Ile199, further stabilizing the enzyme-inhibitor complex. nih.gov These specific interactions help to explain the observed inhibitory activity and selectivity of this class of compounds. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The transmembrane isoform CA IX is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Consequently, CA IX is a significant target for anticancer drug development. tandfonline.comnih.gov
Several studies have reported the synthesis of chromene-based derivatives as inhibitors of various CA isoforms, with a particular focus on the tumor-associated hCA IX and hCA XII. tandfonline.commdpi.com A series of chromene-containing aromatic sulfonamides demonstrated inhibitory activity against hCA IX with inhibition constant (Ki) values ranging from 16.6 nM to 3285 nM. mdpi.com Specifically, the unsubstituted 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) was found to be a potent hCA IX inhibitor with a Ki of 16.6 nM, which is superior to the standard inhibitor acetazolamide (AAZ) (Ki = 25.7 nM). mdpi.com Another study reported a tertiary sulphonamide derivative of coumarin (B35378), compound 6c , which showed selective inhibition against CA IX with an IC50 of 4.1 µM. tandfonline.com Furthermore, chromene-1,2,3-triazole benzene sulfonamide hybrids have been developed as potent inhibitors of CA IX, with compound 10a exhibiting an IC50 value of 0.113 µM. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibitory Concentration (IC50) |
|---|---|---|---|
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) | hCA IX | 16.6 nM | Not Reported |
| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5f) | hCA IX | 19.5 nM | Not Reported |
| 5,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5h) | hCA IX | 22.5 nM | Not Reported |
| Acetazolamide (Reference) | hCA IX | 25.7 nM | Not Reported |
| Compound 6c (tertiary sulphonamide derivative) | CA IX | Not Reported | 4.1 µM |
| Compound 10a (chromene-1,2,3-triazole benzene sulfonamide) | hCA IX | Not Reported | 0.113 µM |
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net A series of coumarin-3-carboxamide-N-morpholine hybrids were designed and synthesized as potential cholinesterase inhibitors. nih.gov In vitro screening revealed that most of these compounds were potent inhibitors of AChE. nih.gov The propylmorpholine derivative 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide) , which features an unsubstituted coumarin moiety, was identified as the most active compound against AChE. nih.gov Its inhibitory activity was found to be 1.78 times greater than that of the standard drug rivastigmine. nih.gov Kinetic and molecular docking studies of compound 5g confirmed that it binds to both the catalytic and peripheral anionic sites of AChE, acting as a dual binding site inhibitor. nih.gov
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. nih.govnih.gov As such, HIV-1 IN is a well-established target for antiretroviral therapy. nih.gov A series of 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were synthesized and evaluated for their ability to inhibit HIV-1 integrase. eurekaselect.com Several of these compounds demonstrated significant inhibition of the 3′-strand transfer step, with six molecules exhibiting IC50 values below 1.7 µM. eurekaselect.com Another study on novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives reported promising anti-HIV-1 IN activities, with IC50 values in the nanomolar range. rsc.org Molecular modeling suggested that these compounds effectively bind to the active pocket of the enzyme. rsc.org
| Compound Series | Target Enzyme | Observed Activity |
|---|---|---|
| 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues | HIV-1 Integrase | IC50 values < 1.7 µM for six compounds |
| N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives | HIV-1 Integrase | IC50 values in the nanomolar range |
Based on a thorough review of available scientific literature, there is currently insufficient specific data on the chemical compound “N-cyclopentyl-2H-chromene-3-carboxamide” to generate the detailed article as requested in the provided outline.
The research findings necessary to populate the specified sections and subsections—including its activity on Phosphodiesterase 7 (PDE7), α-glucosidase, other enzyme targets, its antiproliferative and anti-inflammatory mechanisms, and the inhibition of pro-inflammatory cytokines—are not available for this specific molecule.
Scientific studies have explored the biological activities of the broader class of chromene-3-carboxamide derivatives, investigating their potential as enzyme inhibitors and as antiproliferative and anti-inflammatory agents. However, these findings are related to different analogues and derivatives within this chemical family. Adhering to the strict instruction to focus solely on "this compound" prevents the inclusion of this more general data.
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Anti-inflammatory Response Modulation
Modulation of NF-κB Signaling Pathways
Chromene-3-carboxamide derivatives have demonstrated the ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in regulating inflammatory responses. researchgate.netnih.gov The transcription factor NF-κB is implicated in a variety of human diseases, including cancer and chronic inflammation, through the abnormal regulation of its signaling cascades. researchgate.net In many types of cancer, NF-κB is overly activated, which can lead to the stimulation of cell proliferation and the suppression of apoptosis. researchgate.net
A novel class of NF-κB inhibitors based on the structure of KL-1156, a known inhibitor of NF-κB translocation, has been designed and synthesized. researchgate.net Within this class, several N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives have shown good inhibitory activity against lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. researchgate.net One particular derivative, N-((3,4-dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline, was initially synthesized as a potential NF-κB inhibitor. researchgate.net Further studies on 25 different 3,4-dihydro-2H-benzo[h]chromene derivatives revealed that several compounds potently inhibited LPS-induced NF-κB transcriptional activity in RAW 264.7 macrophages. researchgate.net
Additionally, a novel carboxamide derivative bromodomain inhibitor has been shown to attenuate osteoarthritis by epigenetically repressing NF-κB and mitogen-activated protein kinase (MAPK) signaling. nih.gov This inhibitor significantly suppressed the expression of matrix metalloproteinases (Mmp3 and Mmp13) and cyclooxygenase-2 (Cox2) induced by interleukin-1β (IL-1β) in mouse chondrocytes. nih.gov Mechanistically, it was found to inhibit the degradation of IκB and reduce the phosphorylation of Erk and Jnk, thereby suppressing the NF-κB and MAPK signaling pathways. nih.gov
Antimicrobial Efficacy Against Various Pathogens
Antibacterial Activities
Chromene derivatives, including those with a 3-carboxamide functional group, exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.com The mechanisms underlying their antibacterial action are diverse and include the inhibition of essential enzymes like DNA gyrase and topoisomerases, which are vital for bacterial DNA replication and cell division. ijpsjournal.com Some derivatives can also disrupt bacterial cell membranes, leading to cell lysis and death. ijpsjournal.com
The versatility of the chromene scaffold allows for the development of compounds effective against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. ijpsjournal.com The following table summarizes the antibacterial activity of some 2H-chromene-3-carboxamide derivatives.
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
| 3b | S. epidermidis ATCC 12228 | 312.5 | lew.ro |
| 3c | S. epidermidis ATCC 12228 | 312.5 | lew.ro |
| 3f | S. aureus ATCC 29213 | 312.5 | lew.ro |
| 4k | Bacterial Strains | 9.3 - 18.75 | rsc.org |
| 4l | Bacterial Strains | 9.3 - 18.75 | rsc.org |
| 4p | Bacterial Strains | 9.3 - 18.75 | rsc.org |
It is noteworthy that some derivatives, such as 3a, 3e, and 3i, showed no activity against the tested bacteria in one study. lew.ro However, other derivatives demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. lew.ro
Antifungal Activities, including against Fusarium oxysporum
Chromene-3-carboxamide derivatives have also been investigated for their antifungal properties. Some compounds have shown promising activity against various fungal pathogens. For instance, compound 3i, a 2H-chromene-3-carboxamide derivative, exhibited the best antifungal activity in a particular study, with MIC values of 312.5 μg/mL and 156.2 μg/mL against Candida tropicalis ATCC 750. lew.ro Other derivatives like 3e and 3f also showed activity against this fungal strain. lew.ro
The potential of these compounds extends to combating phytopathogens like Fusarium oxysporum, a fungus responsible for vascular wilt in numerous crops. nih.gov The following table presents the antifungal activity of selected chromene derivatives.
| Compound | Target Fungi | MIC (μg/mL) | Reference |
| 3e | C. tropicalis ATCC 750 | >312.5 | lew.ro |
| 3f | C. tropicalis ATCC 750 | >312.5 | lew.ro |
| 3i | C. tropicalis ATCC 750 | 156.2 - 312.5 | lew.ro |
| Stilbene–coumarin 1 | Fusarium oxysporum | Most active of 11 tested compounds | uea.ac.uk |
Antitubercular Activities against Mycobacterium tuberculosis
The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and chromene derivatives have emerged as a promising class of compounds. researchgate.net Several studies have reported the synthesis and evaluation of chromene-based compounds for their in vitro activity against Mycobacterium tuberculosis H37Rv.
One study highlighted a series of compounds where derivative 3i showed promising activity with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL. researchgate.net Other compounds in the same series (3f, 3h, and 3o) also exhibited potent activity with an MIC of 6.25 µg/mL. researchgate.net Another research effort identified derivatives 4f, 4i, and 4j with a promising MIC value of 1.6 μg/mL. researchgate.net Furthermore, a study on dicoumarin derivatives found that compound 11a had a better MIC of 1.6 μg/mL compared to standard drugs like pyrazinamide and streptomycin. mdpi.com
The table below summarizes the antitubercular activity of some chromene derivatives.
| Compound | Target Strain | MIC (μg/mL) | Reference |
| 3i | M. tuberculosis H37Rv | 0.78 | researchgate.net |
| 3f, 3h, 3o | M. tuberculosis H37Rv | 6.25 | researchgate.net |
| 4f, 4i, 4j | M. tuberculosis H37RV | 1.6 | researchgate.net |
| 11a | M. tuberculosis H37Rv | 1.6 | mdpi.com |
| 16 | M. tuberculosis H37RV | 1.6 | researchgate.net |
Antioxidant Activities and Mechanistic Pathways
Chromene and coumarin derivatives are recognized for their antioxidant properties. nih.gov These compounds can act as antioxidants through various mechanisms, including scavenging of free radicals. The antioxidant potential of these derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. nih.gov
In one study, newly synthesized chromone carboxamide derivatives were evaluated for their antioxidant activities. nih.gov Compound 3i, in particular, demonstrated both potent μ-calpain inhibitory activity and significant antioxidant effects in DPPH scavenging and lipid peroxidation inhibition assays. nih.gov Another investigation into indolyl-4H-chromene-3-carboxamides found that derivatives 4c, 4d, 4k, 4l, and 4p exhibited good antioxidant activity. rsc.org The hydrogen-donating ability of these compounds allows them to reduce stable free radicals like DPPH to the non-radical form. nih.gov
Neuropharmacological Investigations: Antidepressant and Central Nervous System Effects
Derivatives of 2H-chromene-3-carboxamide have been synthesized and assessed for their potential as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), enzymes that are key targets in the treatment of depression. semanticscholar.orgnih.gov In one study, a series of new 2H-chromene-3-carboxamide derivatives were evaluated, with compound 4d showing the most potent activity and higher selectivity for MAO-B. nih.gov The inhibitory concentration (IC50) for compound 4d was 0.93 μM. nih.gov
Another study synthesized a series of 2H-chromene-3-carboxamide derivatives (5a-5g) and evaluated their antidepressant activity using the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice. semanticscholar.org The results indicated that compound 5b reduced immobility time, suggesting an antidepressant-like effect. semanticscholar.org Furthermore, chalcone derivatives containing a coumarin moiety have been shown to decrease immobility time in the forced swimming test and exhibit anticonvulsant activities in maximal electroshock seizure tests. eurekaselect.com The antidepressant effects of these compounds may be mediated by an increase in serotonin levels in the brain. eurekaselect.com
Based on the performed searches, there is currently no publicly available scientific literature or data detailing the Sphingosine-1-Phosphate (S1P) receptor agonistic action and immunomodulatory effects of the specific chemical compound “this compound”.
Therefore, it is not possible to provide the detailed research findings and data tables for section "3.7. Sphingosine-1-Phosphate (S1P) Receptor Agonistic Action and Immunomodulation" as requested in the article outline for this particular compound.
Extensive searches for "this compound" in combination with terms such as "S1P receptor," "S1P1 agonist," "immunomodulation," and "sphingosine-1-phosphate" did not yield any specific studies that have investigated or characterized this compound's activity at S1P receptors. The available literature discusses chromene-3-carboxamide derivatives in a broader context, often focusing on other biological activities such as anticancer or antimicrobial properties, but does not provide the specific data required to fulfill the user's request. Similarly, literature on S1P receptor agonists does not mention "this compound".
Structure Activity Relationship Sar Investigations of N Cyclopentyl 2h Chromene 3 Carboxamide and Its Analogues
Elucidation of the Role of the N-Cyclopentyl Substituent on Biological Activities
The N-cyclopentyl group in N-cyclopentyl-2H-chromene-3-carboxamide plays a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic properties. While direct SAR studies exclusively focusing on the N-cyclopentyl moiety in this specific scaffold are limited, the influence of N-alkyl and N-cycloalkyl substituents in related carboxamide-containing compounds provides valuable insights.
Impact of Substituents on the Chromene Ring on Potency and Selectivity
Modifications to the chromene ring of this compound have been shown to have a profound impact on the potency and selectivity of these analogues. The electronic and steric properties of substituents at various positions on the bicyclic core can fine-tune the molecule's interaction with its biological target.
Research has demonstrated that substitutions at the 6- and 8-positions of the chromene ring can significantly enhance inhibitory activity. For example, the introduction of bromo groups at these positions in 3-nitrochromene derivatives led to a notable increase in their inhibitory potency. researchgate.net This suggests that electron-withdrawing and sterically bulky groups at these positions may be favorable for activity.
Furthermore, studies on related 2H-chromene derivatives have explored the impact of various substituents on different positions of the chromene nucleus. The substitution pattern has been shown to be a key determinant of potency. For instance, a 4'-methoxyphenyl-7-oxoethoxy moiety at the 7-position of a 2H-chromene scaffold resulted in significant inhibitory activity. In another study focusing on P2Y6 receptor antagonists, 6-fluoro and 6-chloro analogues of 2H-chromene derivatives displayed enhanced potency, whereas other halogen substitutions at the 5, 7, or 8-positions led to a decrease in affinity. This indicates a specific electronic and steric requirement at the 6-position for optimal interaction with this particular receptor.
The following table summarizes the observed effects of various substituents on the chromene ring on the biological activity of 2H-chromene-3-carboxamide analogues:
| Position of Substitution | Substituent | Observed Effect on Activity |
| 6 and 8 | Bromo | Increased inhibitory activity |
| 7 | 4'-Methoxyphenyl-7-oxoethoxy | Significant inhibition |
| 6 | Fluoro, Chloro | Enhanced potency |
| 5, 7, 8 | Other halogens | Reduced affinity |
| 2, 3 | Lipophilic groups | Significant impact on antitumor activity |
These findings collectively highlight that the chromene ring is a highly tunable component of the this compound scaffold, where strategic placement of substituents with specific electronic and lipophilic properties can lead to analogues with improved potency and selectivity.
Significance of the Carboxamide Linker in Ligand-Target Recognition
The carboxamide linker is a critical pharmacophoric element in this compound, playing a fundamental role in mediating interactions with its biological target. This functional group contributes to the structural rigidity of the molecule and provides key hydrogen bonding capabilities, which are often essential for high-affinity binding.
The amide bond's planarity and the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allow for specific and directional interactions within a receptor's binding site. Studies on related coumarin-3-carboxamides have emphasized the importance of the carboxamide moiety for their anticancer activity. The presence of the phenyl carboxamide was found to be a crucial feature for the observed biological effects.
Furthermore, the significance of the carboxamide linker is underscored by studies where its replacement with other functional groups leads to a marked decrease or complete loss of activity. For instance, in a series of 2-oxo-2H-chromene derivatives, replacing the carboxamide group at the 3-position with an ethyl carboxylate or an acetyl group resulted in a significant reduction in their α-amylase inhibitory activity. msu.edu This strongly suggests that the specific hydrogen bonding and conformational constraints provided by the carboxamide linker are essential for effective interaction with the enzyme's active site.
Effects of Bioisosteric Replacements on Pharmacological Profiles
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of this compound, the carboxamide linker represents a key target for such modifications. Common bioisosteres for the amide or carboxylic acid functionality include five-membered heterocyclic rings such as tetrazoles, oxadiazoles, and thiadiazoles.
These heterocycles can mimic the spatial arrangement and electronic properties of the carboxamide group while offering potential advantages in terms of metabolic stability, lipophilicity, and pKa. For example, tetrazoles are well-established carboxylic acid isosteres that can improve metabolic stability and modulate lipophilicity. Oxadiazole and thiadiazole rings can also serve as amide bioisosteres, with the different isomers of oxadiazole (1,2,4- vs. 1,3,4-) potentially offering distinct pharmacological profiles due to their different hydrogen bonding patterns and electronic distributions.
While specific studies on the bioisosteric replacement of the carboxamide linker in the this compound scaffold are not extensively reported, the principles of bioisosterism suggest that such modifications could lead to significant changes in the pharmacological profile. For instance, replacing the carboxamide with a 1,3,4-oxadiazole (B1194373) could enhance metabolic stability and potentially alter the compound's selectivity profile. Similarly, the incorporation of a thiadiazole ring, as seen in related chromene-3-carboxamide structures, could lead to novel biological activities.
The following table outlines potential bioisosteric replacements for the carboxamide linker and their generally observed effects on drug properties:
| Bioisosteric Replacement | Potential Effects on Pharmacological Profile |
| Tetrazole | Improved metabolic stability, increased lipophilicity, similar acidity to carboxylic acids |
| 1,2,4-Oxadiazole | Increased water solubility, improved metabolic stability, different hydrogen bonding pattern |
| 1,3,4-Oxadiazole | Improved metabolic stability, can act as a metabolically stable amide surrogate |
| 1,2,4-Thiadiazole | Can modulate electronic properties and potential for new interactions |
| 1,3,4-Thiadiazole | Potential for enhanced biological activity and altered selectivity |
The successful application of bioisosteric replacements is highly dependent on the specific biological target and the binding pocket interactions. Therefore, the synthesis and evaluation of analogues of this compound with these bioisosteric linkers would be a valuable strategy to explore new pharmacological space and potentially develop compounds with improved drug-like properties.
Stereochemical Considerations and Enantiopurity in SAR
Stereochemistry is a critical aspect of drug design and development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with chiral biological macromolecules such as receptors and enzymes. For this compound and its analogues, the presence of stereocenters would necessitate a thorough investigation of the pharmacological properties of the individual enantiomers.
While this compound itself may not possess a stereocenter, the introduction of substituents on the chromene ring or the cyclopentyl group can create chiral centers. In such cases, the resulting enantiomers may exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer), or the two enantiomers may have qualitatively different pharmacological effects.
Therefore, in the SAR of analogues of this compound, it is essential to consider the following:
Chiral Synthesis and Resolution: When chiral centers are present, the synthesis of enantiomerically pure compounds or the resolution of racemic mixtures is necessary to evaluate the activity of each enantiomer independently.
Determination of Absolute Configuration: The absolute configuration (R or S) of the more active enantiomer needs to be determined to understand the stereochemical requirements of the biological target.
Enantiopurity: The enantiomeric purity of the synthesized compounds should be high to avoid misleading SAR data, as even small amounts of a highly potent enantiomer can mask the true activity of the less active one.
The investigation of stereochemical aspects and the use of enantiomerically pure compounds are fundamental to establishing a clear and accurate SAR for this class of compounds, ultimately guiding the design of more potent and selective therapeutic agents.
Computational Chemistry and Molecular Modeling in N Cyclopentyl 2h Chromene 3 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the interactions between a ligand and its biological target. In the context of N-cyclopentyl-2H-chromene-3-carboxamide research, molecular docking has been instrumental in elucidating its potential mechanisms of action.
Molecular docking simulations are employed to predict how this compound and its analogs bind to the active site of a target protein. These simulations generate various possible binding poses, or "modes," and score them based on their predicted binding affinity. The scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. For instance, in studies of similar 2H-chromene-3-carboxamide derivatives as inhibitors of human monoamine oxidase B (hMAO-B), docking studies have successfully predicted the binding conformations within the enzyme's active site nih.gov. The Lamarckian genetic algorithm is a commonly used algorithm in these docking studies to explore the conformational space of the ligand within the protein's binding pocket nih.gov.
The accuracy of these predictions is often validated by comparing the computationally predicted binding pose with experimentally determined structures, when available. The root mean square deviation (RMSD) is a common metric used to quantify the similarity between the predicted and experimental structures nih.gov.
A significant outcome of molecular docking is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. These simulations can detail the specific types of non-covalent interactions that stabilize the ligand-protein complex. For derivatives of 2H-chromene-3-carboxamide, studies have revealed the importance of various interactions nih.gov:
Hydrogen Bonding: The carboxamide group of the chromene scaffold is often involved in hydrogen bonding with polar residues in the active site. For example, in the context of hMAO-B inhibition, the oxygen and nitrogen atoms of the carboxamide can act as hydrogen bond acceptors and donors, respectively nih.gov.
Pi-Pi Interactions: The aromatic rings of the chromene core can engage in pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket. These interactions are crucial for the proper orientation and stabilization of the ligand nih.gov.
The following table summarizes the types of interactions observed in docking studies of related chromene derivatives with their target proteins.
| Interaction Type | Interacting Ligand Moiety | Key Protein Residues (Examples) |
| Hydrogen Bonding | Carboxamide group | Polar amino acids (e.g., Cysteine, Serine) nih.gov |
| Pi-Pi Stacking | Chromene ring system | Aromatic amino acids (e.g., Tyrosine, Phenylalanine) nih.gov |
| Hydrophobic Interactions | Cyclopentyl group, Benzene (B151609) ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |
While traditional rigid-receptor docking can be effective, it often fails to account for the flexibility of the target protein. Advanced docking algorithms have been developed to address this limitation. Induced Fit Docking (IFD) is a powerful technique that allows for both the ligand and the protein's active site to change conformation upon binding 34.237.233prismbiolab.com. This approach often provides a more accurate prediction of the binding mode, especially when significant conformational changes occur in the protein 34.237.233. The IFD protocol typically involves an initial docking to a rigid receptor, followed by sampling of protein side-chain conformations and redocking of the ligand into the refined structures 34.237.233.
Quantum Polarized Ligand Docking (QPLD) is another advanced method that uses quantum mechanical calculations to describe the ligand's electronic properties more accurately. This can lead to improved prediction of binding energies and interaction geometries, particularly when charge distribution and polarization effects are significant.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for optimizing lead structures.
Both 2D and 3D-QSAR studies have been applied to chromene derivatives to understand the structural features that govern their biological activity nih.govnih.govmdpi.comrsc.orgmdpi.com.
2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors, and electronic properties. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build 2D-QSAR models nih.gov. These models can provide insights into the general structural requirements for activity.
3D-QSAR: These methods consider the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR techniques mdpi.commdpi.com. In these approaches, the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, which highlight regions where modifications to the structure would likely increase or decrease activity. For instance, a 3D-QSAR study on chromone derivatives revealed the importance of steric and electrostatic fields for their antioxidant activity nih.gov.
The predictive power of QSAR models is assessed through internal and external validation techniques, such as leave-one-out cross-validation and prediction of the activity of a test set of compounds nih.govrsc.org.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time mdpi.com. MD simulations can be used to assess the stability of the docked complex and to explore the conformational changes that may occur upon ligand binding mdpi.comnih.gov.
By simulating the ligand-protein complex in a solvated environment, MD can provide a more realistic representation of the biological system. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the simulation time mdpi.com. These simulations can validate the binding poses obtained from docking and provide further insights into the key interactions that maintain the stability of the complex mdpi.com.
In Silico Rational Design of Novel this compound Analogues
The rational design of novel this compound analogues is a key area of research, leveraging computational chemistry and molecular modeling to predict and optimize the therapeutic potential of new chemical entities. This in silico approach accelerates the drug discovery process by identifying promising candidates for synthesis and biological evaluation, thereby reducing the time and costs associated with traditional trial-and-error methods. taylorandfrancis.comopenmedicinalchemistryjournal.com
A primary strategy in the rational design of this compound analogues is virtual screening. openmedicinalchemistryjournal.com This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. For instance, in a study focused on identifying inhibitors for the tumor marker AKR1B10, a virtual screening approach successfully identified several chromene-3-carboxamide derivatives as potent competitive inhibitors. nih.gov The most potent of these, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, demonstrated a K(i) value of 2.7nM. nih.gov This highlights the potential of virtual screening to identify novel and potent analogues of this compound.
Another powerful tool in the in silico design of novel analogues is the use of Quantitative Structure-Activity Relationship (QSAR) models. fiveable.meslideshare.netlibretexts.org QSAR models are mathematical representations that correlate the structural features of a molecule with its biological activity. fiveable.mejocpr.com By developing a QSAR model for a series of this compound analogues, researchers can predict the biological activity of newly designed compounds before they are synthesized. A study on 2H-chromen-2-one derivatives as monoamine oxidase B (MAO-B) inhibitors successfully used a Gaussian field-based 3D-QSAR model to guide the design of new, potent, and selective inhibitors. nih.gov This computational approach, combined with docking simulations, provided insights into the binding modes and highlighted the importance of steric effects at position 4 of the chromene ring. nih.gov Such a model, if developed for this compound, could guide modifications to the cyclopentyl group or the chromene scaffold to enhance a desired biological activity.
Molecular docking is another integral component of the in silico design process, providing detailed insights into the binding interactions between a ligand and its target protein at the atomic level. acs.org For example, in the design of novel 3-carboxy-coumarin sulfonamides as potential antiproliferative agents, docking studies were performed to understand the free binding energies and interactions with the target protein, HDAC6. nih.govresearchgate.net Similarly, docking simulations of this compound analogues can predict their binding affinity and orientation within the active site of a target protein, helping to rationalize structure-activity relationships and guide the design of more potent compounds.
Pharmacophore modeling is also a valuable technique in the rational design of new drug candidates. nih.govslideshare.netresearchgate.netrsc.org A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govslideshare.net By identifying the key pharmacophoric features of this compound responsible for its activity, novel analogues can be designed that retain or enhance these features.
The integration of these computational methods allows for a systematic and efficient approach to the design of novel this compound analogues with improved therapeutic properties. The following table illustrates a hypothetical output from an in silico design study, showcasing how different computational metrics can be used to rank and prioritize potential new analogues.
| Analogue | Modification on this compound | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Key Predicted Interactions |
| NCCA-01 | Addition of a hydroxyl group to the cyclopentyl ring | -8.5 | 7.2 | Hydrogen bond with Ser-254 |
| NCCA-02 | Replacement of cyclopentyl with a cyclohexyl group | -7.9 | 6.8 | Increased hydrophobic interactions |
| NCCA-03 | Addition of a methoxy group at the 6-position of the chromene ring | -9.1 | 7.8 | Hydrogen bond with Asn-150, Pi-Pi stacking with Phe-255 |
| NCCA-04 | Replacement of the carboxamide with a sulfonamide | -7.2 | 6.1 | Altered electrostatic interactions |
Future Research Directions and Unexplored Avenues for N Cyclopentyl 2h Chromene 3 Carboxamide
Current Research Landscape and Emerging Trends within the Chromene-3-carboxamide Class
The chromene, or benzopyran, scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net Derivatives of the 2H-chromene moiety are known to interact with a variety of cellular targets, leading to diverse pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.net
Current research into the chromene-3-carboxamide class is vibrant and multifaceted. A significant trend is the exploration of these compounds as potential anticancer agents. rjptonline.org For instance, novel 2-imino-2H-chromene-3(N-aryl)carboxamides have demonstrated potent activity against various cancer cell lines. Another key area of investigation is their role as enzyme inhibitors. A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of human monoamine oxidases A and B (hMAO-A and hMAO-B), which are crucial enzymes in the metabolism of neurotransmitters. nih.gov
Furthermore, the antimicrobial potential of this class is an active area of research, with studies focusing on their efficacy against various bacterial and fungal strains. researchgate.netrsc.org The versatility of the chromene-3-carboxamide core allows for extensive chemical modifications, enabling researchers to fine-tune the biological activity and pharmacokinetic properties of these molecules. researchgate.net
Future investigations into N-cyclopentyl-2H-chromene-3-carboxamide should build upon these trends. Systematic screening of this compound against a panel of cancer cell lines, pathogenic microbes, and key enzymes would be a logical first step to identify its primary biological activities.
Identification of Novel Biological Targets and Signaling Pathways
While the broader class of chromene derivatives has been associated with various biological targets, the specific targets of this compound remain to be elucidated. Research on related compounds has identified several potential targets that could be relevant. For example, chromene derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov Other identified targets for chromone derivatives include cyclooxygenases (COX) and lipoxygenases (LOX), implicating them in anti-inflammatory pathways. nih.gov
More recently, chromene-based compounds have been designed as inhibitors of epidermal growth factor receptor (EGFR), human carbonic anhydrases (hCA), and matrix metalloproteinases (MMP-2), all of which are significant targets in cancer therapy. nih.govnih.gov
A crucial future research direction for this compound would be to employ a combination of in silico and experimental approaches to identify its specific molecular targets. Molecular docking studies could predict the binding affinity of the compound to a range of known protein targets. These computational predictions could then be validated through in vitro enzymatic assays and binding studies.
Table 1: Potential Biological Targets for this compound Based on Related Chromene Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | AChE, BChE, COX-2, LOX, MAO-A, MAO-B, EGFR, hCA, MMP-2 | Neurodegenerative diseases, Inflammation, Cancer, Neurological disorders |
| Receptors | Estrogen Receptors | Cancer |
| Other Proteins | Tubulin | Cancer |
This interactive table allows for sorting and filtering to explore the diverse potential applications of this compound class.
Advancements in Scalable and Sustainable Synthetic Methodologies for this compound
The development of efficient, scalable, and environmentally friendly synthetic methods is paramount for the future development of this compound. Current synthetic strategies for chromene-3-carboxamides often involve multi-component reactions, which are highly efficient in building molecular complexity in a single step. rsc.org One-pot three-component protocols have been successfully employed for the synthesis of various 4H-chromene-3-carboxamide derivatives. rsc.org
Emerging trends in the synthesis of chromene derivatives focus on green chemistry principles, such as the use of sustainable catalysts and environmentally benign solvents. nih.gov For instance, pyridine-2-carboxylic acid has been utilized as a sustainable and rapid catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol solvent system. nih.gov Furthermore, visible-light photocatalysis is emerging as a powerful and sustainable tool for the synthesis and functionalization of chromenes, offering greener chemical transformations. nih.govd-nb.info
Future research should focus on adapting these modern synthetic methodologies for the production of this compound. The development of a one-pot, multi-component reaction for its synthesis would be highly desirable. Additionally, exploring photocatalytic or mechanochemical approaches could lead to more sustainable and scalable manufacturing processes. dntb.gov.ua The use of magnetic nanocatalysts could also facilitate easy separation and recycling of the catalyst, further enhancing the green credentials of the synthesis. tandfonline.com
Strategic Development for Lead Optimization and Rational Drug Design
Once the primary biological activity and molecular targets of this compound are identified, the next logical step is lead optimization through rational drug design. danaher.com This process involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com
For the chromene-3-carboxamide scaffold, structure-activity relationship (SAR) studies are crucial. These studies would involve synthesizing a library of analogs of this compound with modifications at various positions, such as the cyclopentyl group, the carboxamide linker, and the chromene ring system. For example, replacing the cyclopentyl group with other cyclic or acyclic alkyl groups could modulate lipophilicity and binding interactions. Substitutions on the benzene (B151609) ring of the chromene nucleus could also significantly impact activity, as has been observed for other chromene derivatives. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling cyclopentanecarbonyl chloride with a chromene-3-carboxylic acid derivative. A base (e.g., triethylamine or potassium carbonate) is used to deprotonate the carboxylic acid, followed by nucleophilic acyl substitution in anhydrous solvents like dichloromethane or DMF. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid/chloride) are critical for minimizing side products. Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify cyclopentyl protons (δ 1.5–2.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm).
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and confirms the chromene backbone’s planarity .
- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound derivatives be controlled during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-cyclopentylamine derivatives to induce enantioselectivity.
- Catalytic Asymmetric Synthesis : Palladium catalysts (e.g., Pd(OAc) with chiral ligands) enable enantiomeric excess >80% in cyclopentyl group installation .
- Dynamic Kinetic Resolution : Optimize reaction rates to favor one stereoisomer under kinetic control .
Q. What strategies resolve contradictions in reported biological activity data for chromene-3-carboxamide analogs?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., cyclopentyl vs. aryl groups) and evaluate activity against standardized assays (e.g., IC in cancer cell lines).
- Computational Docking : Use molecular dynamics simulations to predict binding affinities to targets like COX-2 or EGFR, reconciling discrepancies between in vitro and in vivo results .
- Meta-Analysis : Aggregate data from PubChem and academic databases to identify outliers caused by assay variability (e.g., differing cell culture conditions) .
Q. What are the mechanistic implications of this compound’s fluorescence properties in imaging studies?
- Methodological Answer :
- Solvatochromism Assays : Measure emission shifts in solvents of varying polarity to assess chromene’s π→π* transitions.
- Time-Resolved Fluorescence : Determine excited-state lifetimes (τ) to optimize probe design for live-cell imaging.
- Quenching Studies : Use iodide or acrylamide to evaluate accessibility of fluorophore moieties in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
